molecular formula C5H3FN2O2 B1317553 5-Fluoro-2-nitropyridine CAS No. 779345-37-8

5-Fluoro-2-nitropyridine

Cat. No. B1317553
Key on ui cas rn: 779345-37-8
M. Wt: 142.09 g/mol
InChI Key: CGFYNRVHPARGFY-UHFFFAOYSA-N
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Patent
US08754077B2

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with acetonitrile (50 mL), 5-fluoro-2-nitropyridine (1.2 g, 7.9 mmol), K2CO3 (2.1 g, 15.8 mmol), and azetidin-3-ol hydrochloride (1.3 g, 11.9 mmol). The mixture was heated at 60° C. for 1 h. After this time the reaction was cooled to room temperature. It was then filtered and the filtrate was evaporated under reduced pressure. The residue was purified by silica-gel column chromatography eluting with dichloromethane/methanol (50:1 to 20:1) to afford 147a (1.1 g, 73%) as a yellow solid. MS-ESI: [M+H]+ 196.0.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
73%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[CH:4][C:5]([N+:8]([O-:10])=[O:9])=[N:6][CH:7]=1.C([O-])([O-])=O.[K+].[K+].Cl.[NH:18]1[CH2:21][CH:20]([OH:22])[CH2:19]1>C(#N)C>[N+:8]([C:5]1[N:6]=[CH:7][C:2]([N:18]2[CH2:21][CH:20]([OH:22])[CH2:19]2)=[CH:3][CH:4]=1)([O-:10])=[O:9] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
FC=1C=CC(=NC1)[N+](=O)[O-]
Name
Quantity
2.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.3 g
Type
reactant
Smiles
Cl.N1CC(C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
It was then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica-gel column chromatography
WASH
Type
WASH
Details
eluting with dichloromethane/methanol (50:1 to 20:1)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=N1)N1CC(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08754077B2

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with acetonitrile (50 mL), 5-fluoro-2-nitropyridine (1.2 g, 7.9 mmol), K2CO3 (2.1 g, 15.8 mmol), and azetidin-3-ol hydrochloride (1.3 g, 11.9 mmol). The mixture was heated at 60° C. for 1 h. After this time the reaction was cooled to room temperature. It was then filtered and the filtrate was evaporated under reduced pressure. The residue was purified by silica-gel column chromatography eluting with dichloromethane/methanol (50:1 to 20:1) to afford 147a (1.1 g, 73%) as a yellow solid. MS-ESI: [M+H]+ 196.0.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
73%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[CH:4][C:5]([N+:8]([O-:10])=[O:9])=[N:6][CH:7]=1.C([O-])([O-])=O.[K+].[K+].Cl.[NH:18]1[CH2:21][CH:20]([OH:22])[CH2:19]1>C(#N)C>[N+:8]([C:5]1[N:6]=[CH:7][C:2]([N:18]2[CH2:21][CH:20]([OH:22])[CH2:19]2)=[CH:3][CH:4]=1)([O-:10])=[O:9] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
FC=1C=CC(=NC1)[N+](=O)[O-]
Name
Quantity
2.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.3 g
Type
reactant
Smiles
Cl.N1CC(C1)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
It was then filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica-gel column chromatography
WASH
Type
WASH
Details
eluting with dichloromethane/methanol (50:1 to 20:1)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=N1)N1CC(C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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